molecular formula C21H22N2O3 B7709822 N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide

Cat. No.: B7709822
M. Wt: 350.4 g/mol
InChI Key: GPABWHNPLGUHEM-UHFFFAOYSA-N
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Description

“N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide” is a complex organic compound that incorporates a quinoline moiety . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .

Advantages and Limitations for Lab Experiments

One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide is that it has shown low toxicity in various in vitro and in vivo studies. Additionally, this compound has shown good solubility in various solvents, which makes it easier to use in experiments. However, one of the limitations of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans are not known.

Future Directions

There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide. One of the areas of research could be the development of new analogs of this compound with improved efficacy and safety. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the potential of this compound as a therapeutic agent in other diseases, such as diabetes and cardiovascular diseases, could be explored.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-3-methylbenzaldehyde with 2-amino-3-methoxypropylamine to form 2-((3-methoxypropyl)amino)-3-methylbenzaldehyde. This intermediate then reacts with 2-chloroquinoline-3-carbaldehyde to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, this compound has been found to protect neurons from oxidative stress and inflammation.

Properties

IUPAC Name

3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-3-11-23(21(25)16-8-6-9-18(13-16)26-2)14-17-12-15-7-4-5-10-19(15)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPABWHNPLGUHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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